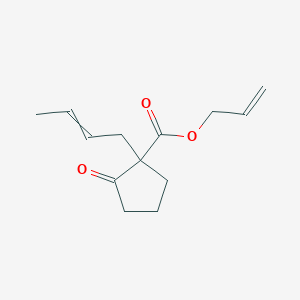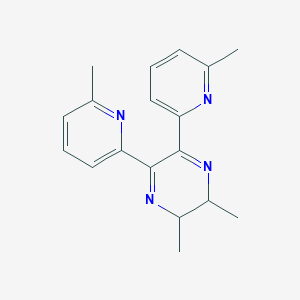
Prop-2-en-1-yl 1-(but-2-en-1-yl)-2-oxocyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl 1-(but-2-en-1-yl)-2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes both alkenyl and cyclopentane moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 1-(but-2-en-1-yl)-2-oxocyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene intermediate, which is then converted to a cyclopentane derivative.
Introduction of the Alkenyl Groups: The alkenyl groups (prop-2-en-1-yl and but-2-en-1-yl) can be introduced through a series of alkylation reactions. These reactions typically involve the use of strong bases and alkyl halides.
Oxidation and Esterification: The final steps involve the oxidation of the cyclopentane ring to introduce the oxo group and the esterification of the carboxylic acid to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl 1-(but-2-en-1-yl)-2-oxocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the alkenyl groups to alkyl groups.
Substitution: The alkenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Prop-2-en-1-yl 1-(but-2-en-1-yl)-2-oxocyclopentane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: It may be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound’s structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Prop-2-en-1-yl 1-(but-2-en-1-yl)-2-oxocyclopentane-1-carboxylate exerts its effects depends on its interaction with molecular targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways. The exact mechanism of action can vary based on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-1-en-2-yl acetate: Similar in structure but with different functional groups.
1-(prop-2-en-1-yl)furan: Contains a furan ring instead of a cyclopentane ring.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Contains a phenol group and different alkenyl substituents.
Uniqueness
Prop-2-en-1-yl 1-(but-2-en-1-yl)-2-oxocyclopentane-1-carboxylate is unique due to its combination of alkenyl and cyclopentane moieties, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
88629-18-9 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
prop-2-enyl 1-but-2-enyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H18O3/c1-3-5-8-13(9-6-7-11(13)14)12(15)16-10-4-2/h3-5H,2,6-10H2,1H3 |
Clé InChI |
AXQXQAMJRFRWPY-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC1(CCCC1=O)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)


![Methyl 3-[(benzyloxy)amino]-2-methylpropanoate](/img/structure/B14403550.png)
![N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea](/img/structure/B14403562.png)
![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)
![1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14403565.png)

![N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B14403586.png)
